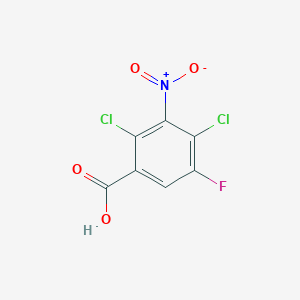

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

説明

特性

IUPAC Name |

2,4-dichloro-5-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FNO4/c8-4-2(7(12)13)1-3(10)5(9)6(4)11(14)15/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSAPCNEJUEIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370180 | |

| Record name | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106809-14-7 | |

| Record name | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, a key intermediate in the development of various pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental protocol but also a detailed explanation of the chemical principles and safety considerations that underpin the synthesis. The presented methodology focuses on a two-step process, commencing with the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene to yield 2,4-dichloro-5-fluoroacetophenone, followed by a one-pot nitration and oxidation to afford the target molecule. This approach has been selected for its efficiency and scalability, as evidenced in the patent literature.

Introduction: The Significance of this compound

This compound (CAS No. 106809-14-7) is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry. Its polysubstituted benzene ring, featuring chloro, fluoro, and nitro groups, provides multiple reaction sites for the construction of complex molecular architectures. This versatility has made it an invaluable precursor in the synthesis of a range of therapeutic agents. The strategic placement of the substituents influences the electronic properties and reactivity of the molecule, allowing for selective chemical transformations.

Strategic Approach to Synthesis

The synthesis of this compound is best approached in a two-stage process. This strategy ensures a high degree of control over the introduction of the various functional groups onto the benzene ring.

Overall Synthetic Scheme:

Caption: Overall synthetic route to this compound.

This guide will first detail the synthesis of the key intermediate, 2,4-dichloro-5-fluoroacetophenone, via a Friedel-Crafts acylation. Subsequently, a comprehensive protocol for the one-pot nitration and oxidation of this intermediate to the final product will be presented.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-fluoroacetophenone

The introduction of the acetyl group is achieved through a classic Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride, to generate a potent acylium ion electrophile.

Reaction:

Caption: Friedel-Crafts acylation of 2,4-dichlorofluorobenzene.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dichlorofluorobenzene | 165.00 | 165.0 g | 1.0 |

| Acetyl Chloride | 78.50 | 94.2 g (85.3 mL) | 1.2 |

| Anhydrous Aluminum Chloride | 133.34 | 199.5 g | 1.5 |

| Dichloromethane (anhydrous) | - | 500 mL | - |

| Hydrochloric Acid (conc.) | - | As needed | - |

| Water | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Protocol:

-

Reaction Setup: A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber) is assembled. All glassware must be thoroughly dried to prevent deactivation of the aluminum chloride catalyst.

-

Charging the Reactor: The flask is charged with anhydrous aluminum chloride (199.5 g, 1.5 mol) and anhydrous dichloromethane (300 mL). The mixture is stirred to form a slurry.

-

Addition of Reactants: A solution of 2,4-dichlorofluorobenzene (165.0 g, 1.0 mol) in anhydrous dichloromethane (100 mL) is prepared and added to the dropping funnel. The acetyl chloride (94.2 g, 1.2 mol) is then added to the dropping funnel.

-

Reaction Execution: The reaction flask is cooled in an ice-water bath. The solution of 2,4-dichlorofluorobenzene and acetyl chloride is added dropwise to the stirred aluminum chloride slurry over a period of 1-2 hours, maintaining the internal temperature between 5-10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up: The reaction mixture is slowly and carefully poured onto crushed ice (approximately 1 kg) with vigorous stirring. An additional 200 mL of dichloromethane is used to rinse the reaction flask and is added to the ice mixture. Concentrated hydrochloric acid is added cautiously until the aqueous layer is acidic to litmus paper to dissolve any remaining aluminum salts. The layers are separated using a separatory funnel. The aqueous layer is extracted with dichloromethane (2 x 100 mL).

-

Purification: The combined organic layers are washed with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (1 x 200 mL). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,4-dichloro-5-fluoroacetophenone. Further purification can be achieved by vacuum distillation.[2]

Step 2: One-Pot Synthesis of this compound

This innovative one-pot procedure combines the nitration of the aromatic ring and the oxidation of the acetyl group to a carboxylic acid. This approach is highly efficient, reducing the number of synthetic steps and improving the overall yield.[1]

Reaction:

Caption: One-pot nitration and oxidation of 2,4-dichloro-5-fluoroacetophenone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dichloro-5-fluoroacetophenone | 209.03 | 209.0 g | 1.0 |

| Fuming Nitric Acid (>90%) | - | 378 g (252 mL) | ~6.0 |

| Concentrated Sulfuric Acid (98%) | - | 647 g (352 mL) | ~6.6 |

| Ice | - | As needed | - |

| Water | - | As needed | - |

Protocol:

-

Preparation of the Nitrating Mixture: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, concentrated sulfuric acid (647 g, 6.6 mol) is cooled to 0-5 °C in an ice-salt bath. Fuming nitric acid (378 g, ~6.0 mol) is then added slowly via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Addition of the Substrate: 2,4-Dichloro-5-fluoroacetophenone (209.0 g, 1.0 mol) is added portion-wise to the cold, stirred nitrating mixture over a period of 1-2 hours. The temperature must be carefully maintained between 0-5 °C during the addition.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional hour. The temperature is then slowly raised to 50-60 °C and maintained for 4-6 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or HPLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured slowly and cautiously onto a large volume of crushed ice (approximately 2-3 kg) with vigorous stirring. The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: The crude product is purified by recrystallization. A suitable solvent system for recrystallization is an ethanol-water mixture. The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature and then in an ice bath to effect crystallization. The purified crystals are collected by filtration, washed with a small amount of cold ethanol-water, and dried under vacuum.

Characterization of the Final Product

Physical Properties:

-

Appearance: Off-white to pale yellow solid

-

Melting Point: 193-197 °C[3]

-

Molecular Formula: C₇H₂Cl₂FNO₄

-

Molecular Weight: 254.00 g/mol [3]

Spectroscopic Data (Expected):

-

¹H NMR (DMSO-d₆, 400 MHz): δ ~8.0-8.2 (s, 1H, Ar-H), ~14.0 (br s, 1H, COOH).

-

¹³C NMR (DMSO-d₆, 100 MHz): Chemical shifts for the aromatic carbons and the carboxyl carbon are expected in the regions of δ 110-160 and δ 165-170, respectively. Specific shifts will be influenced by the electron-withdrawing and donating effects of the substituents.

Safety Considerations

The synthesis of this compound involves the use of hazardous and corrosive reagents. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

-

Nitrating Agents: Concentrated nitric acid, fuming nitric acid, and concentrated sulfuric acid are extremely corrosive and potent oxidizing agents. They can cause severe burns upon contact with skin and eyes. Inhalation of their fumes can lead to respiratory damage. Always handle these acids with extreme care, using acid-resistant gloves, safety goggles, and a face shield.

-

Friedel-Crafts Reaction: Aluminum chloride is a water-reactive Lewis acid that can release HCl gas upon contact with moisture. The reaction itself is exothermic and produces HCl gas, which must be properly vented.

-

Work-up Procedures: The quenching of the reaction mixtures with ice and water is highly exothermic and can cause splashing. This should be done slowly and with efficient stirring.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a two-step strategy culminating in a one-pot nitration and oxidation, this protocol offers a practical approach for obtaining this valuable pharmaceutical intermediate. Adherence to the experimental details and safety precautions outlined is crucial for the successful and safe execution of this synthesis.

References

"2,4-Dichloro-5-fluoro-3-nitrobenzoic acid properties"

An In-depth Technical Guide to 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid: Properties, Synthesis, and Applications

Foreword

Welcome to this comprehensive technical guide on this compound. As a Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive understanding of this crucial chemical intermediate. This document is designed for fellow researchers, scientists, and drug development professionals who recognize that a molecule's true potential is unlocked only through a deep appreciation of its synthesis, reactivity, and handling. We will explore the causality behind experimental choices and delve into the self-validating protocols that ensure reliable and reproducible results. This guide is structured to be a practical resource, moving from fundamental properties to complex applications, with an emphasis on the scientific integrity required in our field.

Core Physicochemical & Structural Properties

This compound, identified by CAS Number 106809-14-7, is a polysubstituted aromatic carboxylic acid.[1][2][3] Its utility as a building block in complex organic synthesis, particularly in the pharmaceutical sector, stems from the unique electronic and steric properties conferred by its substituents.[1][4]

Key Identifiers and Physical Data

A summary of the essential physicochemical properties is provided below. This data is fundamental for reaction planning, safety assessments, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 106809-14-7 | [2][3] |

| Molecular Formula | C₇H₂Cl₂FNO₄ | [3] |

| Molecular Weight | 254.00 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 193-197 °C | [2] |

| InChI Key | PCSAPCNEJUEIGU-UHFFFAOYSA-N | [2][3] |

| SMILES String | OC(=O)c1cc(F)c(Cl)c(c1Cl)--INVALID-LINK--=O | [2] |

Molecular Structure

The arrangement of electron-withdrawing groups (two chlorine atoms, a nitro group, and a carboxylic acid) and a moderately activating fluoro group on the benzene ring creates a highly specific reactive profile. This structure is the foundation of its role as a key intermediate.

Caption: Molecular structure with IUPAC numbering.

Synthesis Methodologies: A Field-Proven Protocol

Several synthetic routes for this compound have been reported, primarily starting from either 2,4-dichloro-5-fluorobenzoic acid or 2,4-dichloro-5-fluoroacetophenone.[5] A particularly efficient, one-pot method starting from the acetophenone derivative is favored for its simplicity and high yield, making it suitable for industrial production.[5]

One-Pot Nitration and Oxidation of 2,4-Dichloro-5-fluoroacetophenone

This protocol details a robust one-pot synthesis that leverages nitric acid for both the nitration of the aromatic ring and the subsequent oxidation of the acetyl group to a carboxylic acid.[5]

Expertise & Causality: The choice of concentrated nitric acid as the sole reagent for both transformations is a key process intensification step. The initial, lower temperature phase favors the electrophilic aromatic substitution (nitration). Subsequently, increasing the temperature provides the necessary activation energy for the strong oxidative cleavage of the acetyl group. This avoids the need to isolate the nitrated intermediate, reducing process steps and potential yield loss.[5]

Caption: Workflow for one-pot synthesis.

Detailed Experimental Protocol

Trustworthiness & Self-Validation: This protocol is designed to be self-validating. In-process checks, such as monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are crucial to confirm reaction completion at both the nitration and oxidation stages before proceeding. The final product's identity and purity must be confirmed by analytical methods (e.g., melting point, NMR, MS).

-

Reactor Setup: Charge a glass-lined reactor equipped with mechanical stirring, a thermometer, a dropping funnel, and a reflux condenser with 80-99% nitric acid (e.g., 5 molar equivalents based on the starting material).

-

Initial Cooling: Begin agitation and cool the nitric acid to a controlled temperature between -5 °C and 10 °C using a suitable cooling bath (e.g., ice-salt or a chiller).

-

Substrate Addition (Nitration): Add 2,4-dichloro-5-fluoroacetophenone (1.0 mole equivalent) to the cooled nitric acid in portions over 1-2 hours. Rationale: This slow, portion-wise addition is critical to manage the exotherm of the nitration reaction and prevent runaway reactions or the formation of undesired byproducts.

-

Nitration Reaction: Maintain the reaction mixture within the temperature range of -5 °C to 60 °C for 1 to 10 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

-

Oxidation Step: Once nitration is complete, gradually heat the reaction mixture to a temperature between 50 °C and 150 °C. Rationale: This higher temperature is required to drive the oxidation of the acetyl group to the carboxylic acid.

-

Oxidation Reaction: Hold the mixture at the elevated temperature until the oxidation is complete, as confirmed by in-process analytical checks.

-

Work-up and Isolation: Carefully pour the cooled reaction mixture into a vessel containing crushed ice and water. This will precipitate the solid product.

-

Purification: Collect the crude product by filtration. Wash the filter cake thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (>97%).

-

Drying: Dry the purified solid under vacuum at 50-60 °C to a constant weight. A typical yield for this process is around 92%.[5]

Reactivity and Key Applications in Drug Development

The primary value of this compound lies in its role as a versatile precursor for quinolone and xacin-series antibacterial drugs.[5] The strategic placement of its functional groups allows for sequential, regioselective reactions to build the complex heterocyclic core of these pharmaceuticals.

Application in Quinolone Synthesis

This compound is a crucial building block for synthesizing various drug molecules.[1] For example, it can be used to synthesize 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key intermediate for drugs like Sparfloxacin.[2] The process involves a series of transformations, including condensation and cyclization reactions.

Caption: Role in the synthesis of a quinolone core.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][8]

-

Handling: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is classified under Storage Class 11: Combustible Solids.[2]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[6]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

-

Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[6]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is more than just a chemical with a defined set of properties. It is a highly engineered molecular tool, pivotal in the synthesis of life-saving quinolone antibiotics. Its value is derived from a combination of high purity, which is achievable through robust synthetic protocols, and a predictable reactivity profile that allows for the elegant construction of complex pharmaceutical agents. A thorough understanding of its synthesis, handling, and chemical behavior, as outlined in this guide, is paramount for any scientist aiming to leverage its full potential in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,4-二氯-5-氟-3-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CAS 106809-14-7 [matrix-fine-chemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-Fluoro-5-nitrobenzoic acid | C7H4FNO4 | CID 2759047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Nitisinone: Synthesis, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Journey from Herbicide to Lifesaving Therapeutic

Nitisinone, chemically known as 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione, is a remarkable example of drug repurposing. Originally developed as a triketone herbicide, its potent and specific mechanism of action led to its successful application as a life-saving treatment for the rare genetic disorder, hereditary tyrosinemia type 1 (HT-1).[1][2] This guide provides a comprehensive technical overview of nitisinone, delving into its synthesis, physicochemical properties, and the biochemical basis of its therapeutic efficacy. The journey of nitisinone from agrochemical research to a cornerstone in the management of a debilitating metabolic disease underscores the importance of understanding fundamental biochemical pathways and the potential for targeted pharmacological intervention.

Physicochemical Properties of Nitisinone

Nitisinone is a white to yellowish-white crystalline powder.[3][4][5] Its molecular structure and key physicochemical properties are summarized in the table below. A thorough understanding of these properties is critical for formulation development, analytical method development, and interpreting its pharmacokinetic behavior.

| Property | Value | Reference(s) |

| CAS Number | 104206-65-7 | [6] |

| Molecular Formula | C₁₄H₁₀F₃NO₅ | [6] |

| Molecular Weight | 329.23 g/mol | [6][7] |

| Melting Point | 88-94 °C | [7] |

| Solubility | Practically insoluble in water; Soluble in 2M sodium hydroxide and methanol; Sparingly soluble in alcohol. Soluble in organic solvents like DMSO and DMF. | [3][4][5][8] |

| pKa | ~10 | [5] |

| Appearance | White to yellowish-white crystalline powder | [3][4][5] |

| Stability | Stable in solid form. Labile in oxidative conditions. The capsule formulation should be refrigerated. | [9][10] |

Synthesis of Nitisinone: A Step-by-Step Protocol and Rationale

The synthesis of nitisinone can be achieved through a multi-step process, with several patented variations. A common and illustrative pathway involves the reaction of 2-nitro-4-(trifluoromethyl)benzoyl chloride with 1,3-cyclohexanedione.[11][12] The following protocol is a synthesis of reported methods, providing a logical workflow for laboratory-scale preparation.

Experimental Protocol: Synthesis of Nitisinone

Step 1: Preparation of 2-nitro-4-(trifluoromethyl)benzoyl chloride

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Charge the flask with 2-nitro-4-(trifluoromethyl)benzoic acid and thionyl chloride. A molar ratio of 1:2 (benzoic acid to thionyl chloride) is typically employed.[11]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-75 °C) for 3 hours.[11] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-nitro-4-(trifluoromethyl)benzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Causality Behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides due to the formation of gaseous byproducts that are easily removed, driving the reaction to completion. Refluxing ensures the reaction proceeds at a reasonable rate.

Step 2: Acylation of 1,3-Cyclohexanedione

-

Reaction Setup: In a separate reaction vessel equipped with a stirrer and a dropping funnel, dissolve 1,3-cyclohexanedione in a suitable organic solvent such as ethyl acetate.[11]

-

Base Addition: Add an acid-binding agent, such as anhydrous sodium carbonate, to the solution.[11]

-

Acylation: Cool the mixture to 0 °C. Slowly add a solution of 2-nitro-4-(trifluoromethyl)benzoyl chloride in ethyl acetate to the cooled mixture over a period of 2 hours.[11]

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature (25-30 °C) and stir for an additional 2.5 hours.[11]

Causality Behind Experimental Choices: The reaction is carried out at a low temperature to control the exothermicity of the acylation reaction and minimize side reactions. Sodium carbonate acts as a base to deprotonate the 1,3-cyclohexanedione, forming the enolate which is the active nucleophile for the acylation.

Step 3: Rearrangement to Nitisinone

-

Catalyst Addition: To the filtrate from the previous step, add triethylamine and a catalytic amount of aluminum trichloride.[11]

-

Reaction Conditions: Stir the reaction mixture at 25 °C for 12 hours.[11]

-

Work-up and Purification:

-

Acidify the reaction mixture with hydrochloric acid.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude nitisinone from a suitable solvent system, such as ethyl acetate or an acetone:water mixture, to yield the purified product with high purity (>99.5%).[11][13]

-

Causality Behind Experimental Choices: The combination of triethylamine and aluminum trichloride catalyzes the rearrangement of the initial O-acylated intermediate to the final C-acylated product, nitisinone. The acidic workup is necessary to neutralize the base and protonate the final product. Recrystallization is a standard purification technique to obtain a highly pure solid product.

Caption: Synthetic pathway of Nitisinone.

Mechanism of Action: A Targeted Inhibition of the Tyrosine Catabolic Pathway

Nitisinone's therapeutic effect stems from its potent and reversible inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][6][14][15] HPPD is a key enzyme in the catabolic pathway of the amino acid tyrosine.

In individuals with hereditary tyrosinemia type 1, a deficiency in the downstream enzyme, fumarylacetoacetate hydrolase (FAH), leads to the accumulation of toxic metabolites, maleylacetoacetate and fumarylacetoacetate. These are then converted to succinylacetone, a potent toxin that causes severe liver and kidney damage.[6][14]

By inhibiting HPPD, nitisinone effectively blocks the tyrosine degradation pathway at an earlier step.[15] This prevents the formation of the harmful downstream metabolites, thereby averting the pathophysiology of HT-1.[14] Patients treated with nitisinone must adhere to a diet restricted in tyrosine and its precursor, phenylalanine, to prevent the accumulation of tyrosine, which can lead to other complications.[16]

Similarly, in alkaptonuria, where a deficiency in homogentisate 1,2-dioxygenase leads to the accumulation of homogentisic acid, nitisinone's inhibition of HPPD reduces the production of this acid, offering a therapeutic strategy.[14][15]

Caption: Nitisinone's inhibition of the tyrosine catabolism pathway.

Conclusion: A Paradigm of Targeted Drug Development

Nitisinone stands as a testament to the power of understanding disease at a molecular level. Its journey from a herbicide to a life-altering therapeutic for rare metabolic disorders highlights the potential for targeted enzyme inhibition in drug development. This guide has provided a detailed overview of its synthesis, key physicochemical properties, and the elegant mechanism by which it ameliorates the devastating effects of hereditary tyrosinemia type 1. For researchers and drug development professionals, the story of nitisinone serves as an inspiring case study in the rational design and application of small molecule therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The Role of Nitisinone in Tyrosine Pathway Disorders | Semantic Scholar [semanticscholar.org]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 6. Nitisinone - Wikipedia [en.wikipedia.org]

- 7. Nitisinone [drugfuture.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. dovepress.com [dovepress.com]

- 10. A Stability Indicating HPLC Method for the Determination of Nitisinone in Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102976948A - Method for preparing nitisinone - Google Patents [patents.google.com]

- 12. EP0591275B1 - Use of 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione in the treatment of tyrosinaemia and pharmaceutical compositions - Google Patents [patents.google.com]

- 13. US10328029B2 - Pharmaceutical composition - Google Patents [patents.google.com]

- 14. What is the mechanism of Nitisinone? [synapse.patsnap.com]

- 15. Nitisinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

The Strategic Utility of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid: A Technical Guide for Advanced Synthesis

Introduction: A Linchpin Intermediate in Modern Drug Discovery

In the landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid, a polysubstituted aromatic carboxylic acid, has emerged as a pivotal building block, particularly in the synthesis of quinolone-based antibacterial agents.[1][2] Its unique arrangement of electron-withdrawing and leaving groups on the phenyl ring provides a versatile scaffold for a variety of chemical transformations.[2] This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, application, and handling of this critical chemical intermediate.

Physicochemical Properties and Structural Attributes

A thorough understanding of a chemical intermediate's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 106809-14-7 | [3][4] |

| Molecular Formula | C₇H₂Cl₂FNO₄ | [3] |

| Molecular Weight | 254.00 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 193-197 °C | [4] |

| SMILES | OC(=O)c1cc(F)c(Cl)c(c1Cl)--INVALID-LINK--=O | [3] |

| InChI Key | PCSAPCNEJUEIGU-UHFFFAOYSA-N | [3] |

The strategic placement of two chlorine atoms, a fluorine atom, and a nitro group on the benzoic acid core imparts a unique reactivity profile. The strong electron-withdrawing nature of the nitro group and the halogens acidifies the carboxylic acid proton and activates the aromatic ring for nucleophilic substitution reactions, a key feature exploited in the synthesis of heterocyclic systems.[5]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through a one-pot nitration and oxidation of 2,4-dichloro-5-fluoroacetophenone. This method is advantageous due to its operational simplicity and high yield.[1]

Reaction Scheme

Caption: One-pot synthesis of the target intermediate.

Step-by-Step Experimental Protocol

-

Reagents and Equipment:

-

2,4-Dichloro-5-fluoroacetophenone

-

98% Nitric Acid

-

Ice bath

-

Reaction flask equipped with a magnetic stirrer, thermometer, and dropping funnel

-

Buchner funnel and filtration apparatus

-

Standard laboratory glassware

-

-

Procedure:

-

In a reaction flask, add 250g of 98% nitric acid.

-

Cool the nitric acid to a temperature between 0°C and 10°C using an ice bath.

-

Slowly add 207g of 2,4-dichloro-5-fluoroacetophenone to the cooled nitric acid while maintaining the temperature between 0°C and 10°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-10°C for 4 hours.

-

Gradually warm the reaction mixture to 40°C and hold at this temperature for 2 hours.

-

Slowly heat the mixture to 110°C and maintain this temperature for 1 hour to complete the oxidation.

-

Cool the reaction mixture to room temperature.

-

Pour the cooled reaction mixture into ice water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water and dry to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water. The final product should be a solid with a melting point of 192-195°C.[1]

-

-

Self-Validation through Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The expected spectroscopic data are as follows:

-

¹H NMR: A single proton signal in the aromatic region, likely a singlet or a finely split multiplet, shifted downfield due to the electron-withdrawing substituents. The carboxylic acid proton will appear as a broad singlet at a chemical shift typically greater than 10 ppm.

-

¹³C NMR: Seven distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached substituents. Due to the lack of symmetry, all six aromatic carbons should be unique.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C-NO₂ stretch (~1530 cm⁻¹ and ~1350 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z 253, with a characteristic isotopic pattern for two chlorine atoms.

-

Application as a Key Intermediate in Quinolone Synthesis

The primary and most significant application of this compound is in the synthesis of quinolone and fluoroquinolone antibiotics.[1][6] These drugs are a critical class of broad-spectrum antibacterials.[6] The substituents on the benzoic acid ring are strategically positioned to facilitate the formation of the quinolone core.

Mechanistic Rationale in Quinolone Core Formation

The synthesis of the quinolone ring system from this compound typically involves a multi-step sequence. A generalized mechanism is presented below, illustrating the key transformations.

Caption: Generalized pathway for quinolone synthesis.

-

Activation of the Carboxylic Acid: The synthesis is initiated by converting the carboxylic acid to a more reactive species, typically an acid chloride, using thionyl chloride or oxalyl chloride.

-

Condensation: The activated acid is then reacted with a suitable three-carbon component, such as an enamine derived from an amine and a malonic ester derivative. The chlorine at the C-2 position of the benzoic acid is a good leaving group for the initial nucleophilic aromatic substitution by the enamine.

-

Cyclization: The resulting intermediate undergoes a thermal or acid-catalyzed intramolecular cyclization (a variation of the Gould-Jacobs reaction). The fluorine atom at the C-5 position can be displaced by a nucleophile, such as a piperazine ring, which is a common feature in many fluoroquinolone antibiotics.

-

Reduction of the Nitro Group and Further Modification: The nitro group can be reduced to an amine, which can then be further functionalized. This position is often where the cyclopropyl group found in many potent fluoroquinolones is introduced.

Potential for Broader Applications in Heterocyclic Synthesis

While its role in quinolone synthesis is well-established, the reactivity of this compound makes it a promising starting material for the synthesis of other heterocyclic systems. The presence of multiple reactive sites allows for diverse synthetic strategies. For instance, the sequential substitution of the chlorine and fluorine atoms with different nucleophiles, followed by reduction of the nitro group and cyclization, can lead to the formation of various fused heterocyclic scaffolds. Research has shown that related compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, are versatile building blocks for the solid-phase synthesis of benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones.[7]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are crucial for laboratory safety.

| Hazard Category | Precautionary Measures |

| Skin and Eye Irritation | Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. |

| Inhalation | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. |

| Ingestion | Avoid ingestion. In case of accidental ingestion, seek immediate medical attention. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Conclusion: A Versatile and Indispensable Intermediate

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in enabling the synthesis of life-saving medicines. Its well-defined reactivity, coupled with established synthetic protocols, makes it an invaluable tool for medicinal chemists and researchers in drug discovery. A comprehensive understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, will empower scientists to harness its full potential in the development of novel therapeutics.

References

- 1. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS 106809-14-7 [matrix-fine-chemicals.com]

- 4. rsc.org [rsc.org]

- 5. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Derivatives of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid: Synthesis, Characterization, and Applications

Foreword: The Architectural Versatility of a Key Pharmaceutical Intermediate

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. Central to this endeavor is the utilization of highly functionalized building blocks that offer a versatile platform for structural elaboration. 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid, a polysubstituted aromatic carboxylic acid, stands out as a quintessential example of such a scaffold. Its unique arrangement of electron-withdrawing and leaving groups makes it a highly valuable precursor, particularly in the synthesis of quinolone and fluoroquinolone antibiotics, a class of drugs that has been pivotal in the fight against bacterial infections.[1][2] This technical guide provides an in-depth exploration of the derivatives of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, chemical transformations, and the pharmacological relevance of its progeny.

The Core Moiety: this compound

Physicochemical Properties

A thorough understanding of the parent compound is the foundation for exploring its derivatives. Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 106809-14-7 | |

| Molecular Formula | C₇H₂Cl₂FNO₄ | [3] |

| Molecular Weight | 254.00 g/mol | |

| Appearance | Solid | |

| Melting Point | 193-197 °C | |

| SMILES | O=C(O)c1c(Cl)c(c(F)cc1--INVALID-LINK--=O)Cl | [3] |

| InChIKey | PCSAPCNEJUEIGU-UHFFFAOYSA-N |

Synthesis of the Core Moiety

The efficient synthesis of this compound is crucial for its application as a pharmaceutical intermediate. A prevalent method involves the nitration and subsequent oxidation of a substituted acetophenone.[4]

Workflow for the Synthesis of this compound:

Caption: One-pot synthesis of the core moiety.

Experimental Protocol: One-Pot Synthesis

A robust one-pot synthesis method for this compound has been reported, offering high yields and operational simplicity.[4]

-

Reaction Setup: In a suitable reaction vessel, charge concentrated sulfuric acid and fuming nitric acid. The molar ratio of 2,4-dichloro-5-fluoroacetophenone to fuming nitric acid to concentrated sulfuric acid is typically in the range of 1:6-15:11-25.

-

Reaction Execution: Maintain the temperature of the acid mixture and add 2,4-dichloro-5-fluoroacetophenone dropwise.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is poured onto ice, leading to the precipitation of the product. The solid is then collected by filtration, washed with water, and dried to afford this compound. This method is reported to yield a product with high purity and is amenable to industrial scale-up.[4]

Key Derivatives and Their Synthesis

The chemical architecture of this compound offers several reactive sites for derivatization: the carboxylic acid group, the nitro group, and the aromatic ring itself. This section will detail the synthesis of key derivatives that serve as important intermediates in drug discovery.

Ester and Amide Derivatives: Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for modification, readily undergoing esterification and amide bond formation to introduce a wide array of functional groups.

Ester derivatives are often synthesized to protect the carboxylic acid or to modulate the pharmacokinetic properties of the final compound.

Experimental Protocol: Fischer Esterification

A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

-

Reaction Setup: Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction can be driven to completion by removing the water formed, for example, by azeotropic distillation.

-

Work-up and Purification: After cooling, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the ester, which can be further purified by chromatography or recrystallization. Microwave-assisted esterification has also been shown to be an efficient method.[5]

Amide derivatives are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.

Experimental Protocol: Amide Coupling

-

Acid Chloride Formation: A common route to amides is via the corresponding acyl chloride. Treat this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene.

-

Amide Formation: The resulting acyl chloride is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.

-

Work-up and Purification: The reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is then dried and concentrated. The crude amide can be purified by column chromatography or recrystallization.

Workflow for Carboxylic Acid Derivatization:

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 106809-14-7 | FD67947 [biosynth.com]

- 3. This compound | CAS 106809-14-7 [matrix-fine-chemicals.com]

- 4. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

"initial investigations of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid"

An In-depth Technical Guide to the Initial Investigations of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Unveiling a Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Substituted benzoic acids, in particular, represent a privileged class of intermediates, offering a reactive "handle" for the construction of more complex molecular architectures. This guide focuses on a highly functionalized member of this family: This compound . The presence of multiple electron-withdrawing groups—two chlorine atoms, a fluorine atom, and a nitro group—on the benzoic acid core imparts unique electronic properties and a rich reaction landscape.[1][2] These characteristics make it a compound of significant interest, particularly as a precursor for novel therapeutic agents.[3][4]

This document serves as a technical primer for researchers initiating projects involving this molecule. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, empowering scientists to harness the full potential of this versatile building block.

Section 1: Core Molecular Profile

A foundational understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction design, and analytical characterization.

Physicochemical and Spectroscopic Data

The table below summarizes the key physical and structural identifiers for the compound. While experimental spectroscopic data should always be acquired for each new batch, the provided data are representative and serve as a reliable benchmark for initial identification and purity assessment.

| Property | Value | Source(s) |

| CAS Number | 106809-14-7 | [3][5] |

| Molecular Formula | C₇H₂Cl₂FNO₄ | [3][5] |

| Molecular Weight | 254.00 g/mol | [3] |

| Melting Point | 193-197 °C | [3] |

| Appearance | Solid | [3] |

| IUPAC Name | This compound | [5] |

| SMILES String | OC(=O)c1cc(F)c(Cl)c(c1Cl)--INVALID-LINK--=O | [3] |

| InChI Key | PCSAPCNEJUEIGU-UHFFFAOYSA-N | [3] |

Safety and Handling Considerations

As with any halogenated nitroaromatic compound, appropriate safety precautions are essential. Based on data for structurally related compounds, this compound should be handled with care.[6][7][8]

-

Hazard Profile: Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or inhaled.[6][7]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Section 2: Synthesis and Purification

The synthesis of this compound typically involves the nitration of a suitable precursor. A plausible and efficient laboratory-scale synthesis starting from 2,4-dichloro-5-fluoroacetophenone is outlined below, based on established chemical principles and patent literature.[9]

Proposed Synthetic Workflow

The overall synthetic strategy involves a two-step process: the nitration of the aromatic ring followed by an oxidation of the acetyl group to a carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Nitration of 2,4-Dichloro-5-fluoroacetophenone

-

Rationale: The electron-withdrawing nature of the acetyl group and the halogens directs the incoming nitro group to the C3 position. A mixture of concentrated nitric and sulfuric acids is a standard and effective nitrating agent.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid (5 molar equivalents), cooled to 0-5 °C in an ice-salt bath, slowly add 2,4-dichloro-5-fluoroacetophenone (1 molar equivalent).

-

Maintain the temperature below 10 °C while adding a pre-cooled mixture of concentrated nitric acid (1.1 molar equivalents) and concentrated sulfuric acid (1 molar equivalent) dropwise over 30-60 minutes.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid (2,4-dichloro-5-fluoro-3-nitroacetophenone) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

-

Step 2: Oxidation to this compound

-

Rationale: The haloform reaction (using sodium hypochlorite) or a strong oxidant like potassium permanganate can effectively convert the methyl ketone to a carboxylic acid. The haloform route is often cleaner for laboratory scale.

-

Procedure (Haloform Reaction):

-

Dissolve the crude 2,4-dichloro-5-fluoro-3-nitroacetophenone from Step 1 in a suitable solvent like dioxane or THF.

-

Add an aqueous solution of sodium hypochlorite (bleach, ~4-5 molar equivalents) dropwise. An exotherm may be observed; maintain the temperature around 20-30 °C with a water bath.

-

Stir the mixture vigorously for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and add a reducing agent (e.g., sodium bisulfite) to quench any excess hypochlorite.

-

Acidify the mixture with concentrated HCl until the pH is ~1-2. The desired benzoic acid derivative will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Section 3: Initial Investigations and Characterization

With the target compound in hand, a series of initial investigations are warranted to confirm its identity, purity, and reactivity, especially given its intended use as a synthetic intermediate.

Logical Flow of Initial Characterization

The following diagram outlines a systematic approach to the initial studies.

Caption: Systematic workflow for the initial investigation of the title compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single singlet for the aromatic proton. The chemical shift will be significantly downfield due to the deshielding effect of the surrounding electron-withdrawing groups.

-

¹³C NMR: The carbon NMR will be more complex, revealing seven distinct carbon signals. The carboxyl carbon will be in the typical ~165-170 ppm region. The aromatic carbons will show complex splitting patterns due to C-F coupling.

-

IR Spectroscopy: Key stretches to identify would be the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1550 and ~1350 cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by matching the exact mass to the calculated value (C₇H₂Cl₂FNO₄). The isotopic pattern for two chlorine atoms will be a key diagnostic feature.

Preliminary Reactivity Studies

The primary value of this compound lies in its potential for further elaboration.[3][4] Initial studies should focus on reactions that are likely to be employed in a drug discovery program.

1. Carboxylic Acid Derivatization:

-

Objective: To confirm the reactivity of the carboxyl group, a prerequisite for its use as a building block.

-

Protocol (Amide Formation):

-

Suspend the acid (1 eq.) in a dry solvent (e.g., DCM or DMF).

-

Add a coupling agent like EDC (1.2 eq.) and an activator like HOBt (1.2 eq.).

-

Add a simple amine (e.g., benzylamine, 1.2 eq.) and a non-nucleophilic base like DIPEA (2 eq.).

-

Stir at room temperature and monitor by TLC. The formation of the corresponding amide confirms the expected reactivity.

-

2. Nitro Group Reduction:

-

Objective: The reduction of the nitro group to an aniline is a critical transformation, as this is often a key step in the synthesis of quinolone antibacterials.[3]

-

Protocol:

-

Dissolve the nitro compound in a solvent like ethanol or ethyl acetate.

-

Add a catalyst such as 10% Palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) or use a transfer hydrogenation source like ammonium formate.

-

The disappearance of the starting material and the appearance of a new, more polar spot on TLC indicates the formation of the corresponding aniline.

-

3. Nucleophilic Aromatic Substitution (SNAr):

-

Objective: The highly electron-deficient aromatic ring is activated towards SNAr. Investigating the relative reactivity of the chloro and fluoro substituents is crucial. The chlorine ortho to the nitro group is expected to be the most activated.

-

Protocol:

-

Dissolve the acid in a polar aprotic solvent like DMF or DMSO.

-

Add a nucleophile (e.g., pyrrolidine or sodium methoxide, 1.1 eq.) and a base if necessary (e.g., K₂CO₃).

-

Heat the reaction gently (e.g., 60-80 °C) and monitor for the consumption of the starting material.

-

Analysis of the product by NMR and MS will reveal which halogen has been displaced, providing valuable insight into the molecule's regioselective reactivity.

-

Section 4: Potential Applications and Future Directions

The structural motifs present in this compound strongly suggest its utility in the synthesis of quinolone and fluoroquinolone antibiotics .[3] These drugs are a critical class of antibacterials. The general mechanism of action for many nitroaromatic compounds involves the intracellular reduction of the nitro group to form reactive nitrogen species that are toxic to microbial cells.[1] This inherent property, combined with the quinolone scaffold, makes derivatives of this acid promising candidates for new antibacterial agents.[10]

Future research should focus on:

-

Library Synthesis: Using the established reactivity (amide coupling, SNAr, etc.) to generate a library of derivatives for biological screening.

-

Bioactivity Screening: Testing the parent compound and its derivatives against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms.[1]

-

Mechanism of Action Studies: Investigating whether the antimicrobial activity is due to the known quinolone mechanism (inhibition of DNA gyrase) or if the nitroaromatic functionality introduces a dual-action mechanism.

By systematically exploring the synthesis, characterization, and reactivity of this compound, researchers can unlock its potential as a valuable intermediate in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,4-二氯-5-氟-3-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CAS 106809-14-7 [matrix-fine-chemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents [patents.google.com]

- 10. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

"molecular structure of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid"

An In-depth Technical Guide to the Molecular Structure of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid

Introduction

This compound is a highly substituted aromatic carboxylic acid that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique arrangement of electron-withdrawing groups—two chlorine atoms, a fluorine atom, and a nitro group—on a benzoic acid scaffold imparts specific reactivity and makes it an invaluable building block, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthesis, and applications, offering field-proven insights for researchers and drug development professionals.

Molecular Identity and Nomenclature

The unambiguous identification of a chemical compound is foundational to scientific research. This compound is systematically named according to IUPAC conventions, which define the precise location of each substituent on the parent benzoic acid structure. This nomenclature, along with other key identifiers, ensures universal recognition and facilitates accurate database searches.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 106809-14-7[1][2] |

| Molecular Formula | C₇H₂Cl₂FNO₄[1][3] |

| Molecular Weight | 253.99 g/mol (or 254.00 g/mol )[1][2] |

| SMILES String | OC(=O)C1=C(Cl)C(=C(Cl)C(F)=C1)--INVALID-LINK--=O[1] |

| InChI Key | PCSAPCNEJUEIGU-UHFFFAOYSA-N[1] |

Molecular Structure and Stereochemistry

The core of the molecule is a benzene ring, to which a carboxyl group (-COOH) is attached, defining it as a benzoic acid derivative. The substitution pattern is dense and specific, dictating the molecule's electronic properties and reactivity.

-

Position 1: Carboxylic acid group (-COOH)

-

Position 2: Chlorine atom (-Cl)

-

Position 3: Nitro group (-NO₂)

-

Position 4: Chlorine atom (-Cl)

-

Position 5: Fluorine atom (-F)

-

Position 6: Hydrogen atom (-H)

The benzene ring is planar, and the substituents create a sterically hindered environment. The strong electron-withdrawing nature of the nitro group and the halogens significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of the compound are consistent with a solid crystalline organic acid.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 193-197 °C | |

| Storage | Sealed in dry, room temperature | [2] |

Synthesis and Reactivity

Synthetic Pathways

This compound is a synthetic compound, not found in nature. Its preparation is a key step for its use as an intermediate. Patent literature describes a "one-pot" synthesis method where 2,4-dichloro-5-fluoroacetophenone serves as the starting material.[4] This process leverages nitric acid to perform both nitration and oxidation of the acetyl group to a carboxylic acid.[4] Another documented method involves the reaction of 2,4-dichloro-5-fluoroacetophenone with fuming nitric acid in the presence of concentrated sulfuric acid.[5]

Caption: Simplified synthesis workflow.

Chemical Reactivity

The molecule's reactivity is governed by its functional groups:

-

Carboxylic Acid: Can undergo standard reactions such as esterification, conversion to an acyl chloride, and amide formation. This is the most common site for derivatization.

-

Aromatic Ring: The ring is highly electron-deficient due to the presence of four strong electron-withdrawing groups. This deactivates the ring towards electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution, where a potent nucleophile could potentially displace one of the halogen atoms.

-

Nitro Group: The nitro group can be reduced to an amino group (-NH₂), providing a route to a different class of derivatives.

Applications in Drug Development and Research

This compound is not typically an end-product but rather a crucial building block.[6][7] Its primary value lies in its role as a key intermediate for constructing more complex molecules with desired biological activities.

-

Quinolone Antibiotics: It is extensively used in the synthesis of quinolone and xacin-series antibacterial drugs.[4] The core structure is modified and cyclized to form the characteristic quinolone scaffold found in many potent antibiotics. For example, it can be used to synthesize 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

-

Pharmaceutical Intermediates: The compound's strategically placed functional groups provide a versatile platform for creating a wide range of active pharmaceutical ingredients (APIs).[6][7][8]

-

Diagnostic Reagents: Its specific electronic and steric properties make it a suitable precursor for molecules used in diagnostic assays and testing kits.[6]

-

Antibacterial Properties: The molecule itself is reported to have antibacterial properties, attributed to its ability to inhibit bacterial enzymes and interfere with the synthesis of DNA, RNA, and proteins.

Safety and Handling

As a laboratory chemical, proper handling is essential. The following hazard and precautionary statements are associated with the compound:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a purpose-designed molecule whose value is realized in its synthetic utility. The dense functionalization of its aromatic core provides a robust and versatile scaffold for the construction of high-value compounds, particularly in the realm of antibacterial drug discovery. A thorough understanding of its structure, reactivity, and synthesis is paramount for chemists and researchers aiming to leverage its potential in developing next-generation pharmaceuticals and diagnostic tools.

References

- 1. This compound | CAS 106809-14-7 [matrix-fine-chemicals.com]

- 2. 106809-14-7|this compound|BLD Pharm [bldpharm.com]

- 3. 2,4-äºæ°¯-5-æ°-3-ç¡åºè¯ç²é ¸ [chemscien.com]

- 4. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]

The Cornerstone of a Generation: A Technical Guide to the Key Intermediates of Fluoroquinolone Antibiotics

This guide provides an in-depth exploration of the synthesis, characterization, and critical considerations for the key chemical intermediates that form the foundation of fluoroquinolone drugs. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural outlines to delve into the mechanistic reasoning and practical nuances that underpin the successful and efficient production of these vital pharmaceutical components. We will dissect two primary convergent synthetic strategies: the construction of the quinolone core via the venerable Gould-Jacobs reaction and a more modern approach commencing with the pre-functionalized aromatic building block, 2,4-dichloro-5-fluoroacetophenone.

Part 1: Building the Bicyclic Core: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone in the synthesis of the 4-hydroxyquinoline scaffold, the fundamental bicyclic system of many fluoroquinolones.[1] This thermal cyclization method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization. Subsequent hydrolysis and decarboxylation furnish the 4-quinolinone core.

Mechanistic Insights and Strategic Considerations

The reaction proceeds through a multi-step sequence, each with critical parameters influencing the overall efficiency. The initial condensation of the aniline with, for example, diethyl ethoxymethylenemalonate (DEEM), is a nucleophilic addition-elimination reaction. This step is typically conducted at elevated temperatures (100-130 °C) and can be monitored by techniques like Thin Layer Chromatography (TLC) to ensure the formation of the anilidomethylenemalonate intermediate.[2]

The crux of the Gould-Jacobs reaction is the thermal cyclization of this intermediate. This step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[2] The choice of solvent is paramount here. High-boiling, inert solvents like diphenyl ether (b.p. 258 °C) are traditionally used to achieve the necessary temperature for reflux.[2][3] The high boiling point of diphenyl ether allows the reaction to be maintained at a temperature sufficient to overcome the activation energy barrier for the cyclization.

Modern adaptations of this reaction have employed microwave irradiation to significantly reduce reaction times and, in many cases, improve yields.[4][5][6][7] Microwave heating provides rapid and uniform heating of the reaction mixture, allowing for precise temperature control and often leading to cleaner reactions with fewer byproducts.[6][8]

Experimental Protocols for 4-Hydroxyquinoline Synthesis

This protocol outlines the traditional approach using a high-boiling solvent.

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the mixture to 100-130 °C for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate can be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization

-

Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

-

Heat the solution to reflux (around 250 °C) and maintain for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the ethyl 4-hydroxyquinoline-3-carboxylate product.

-

Add a non-polar solvent like cyclohexane to aid precipitation.

-

Collect the solid by filtration, wash with the non-polar solvent to remove the diphenyl ether, and dry under vacuum.[2]

Step 3 & 4: Saponification and Decarboxylation

-

Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

For decarboxylation, heat the 4-hydroxyquinoline-3-carboxylic acid above its melting point until the evolution of carbon dioxide ceases to yield the final 4-hydroxyquinoline product.[2]

This protocol offers a more rapid and often higher-yielding alternative.

-

In a microwave-safe vial, combine the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to a high temperature (e.g., 250 °C) for a short duration (e.g., 5-20 minutes). The optimal time and temperature should be determined empirically for each substrate.[8]

-

After the reaction, cool the vial to room temperature.

-

The product, ethyl 4-hydroxyquinoline-3-carboxylate, should precipitate.

-

Filter the solid and wash with a cold solvent like acetonitrile to remove unreacted starting materials.[8]

-

The subsequent saponification and decarboxylation steps can be carried out as described in the classical protocol.

Characterization of a Key Quinolone Intermediate: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

A self-validating protocol requires rigorous characterization of its intermediates. The following table summarizes the expected analytical data for a representative quinolone core intermediate.

| Parameter | Value | Reference(s) |

| Appearance | Solid | |

| Molecular Formula | C₁₂H₁₁NO₃ | [9][10] |

| Molecular Weight | 217.22 g/mol | [9] |

| ¹H NMR (DMSO-d₆) δ (ppm) | 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H) | [6] |

| ¹³C NMR (DMSO-d₆) δ (ppm) | 165.4, 152.1, 148.5, 147.6, 145.4, 128.6, 113.8, 112.8, 111.6, 99.4, 59.0, 54.0, 17.1, 14.0 | [11] |

| InChI Key | YBEOYBKKSWUSBR-UHFFFAOYSA-N | [9] |

Part 2: The Pre-functionalized Approach: Synthesis of 2,4-Dichloro-5-fluoroacetophenone (DCFA)

An alternative and widely used industrial route to many modern fluoroquinolones, such as ciprofloxacin, begins with a pre-functionalized benzene ring, specifically 2,4-dichloro-5-fluoroacetophenone (DCFA).[12][13] This key intermediate already possesses the desired substitution pattern on the aromatic ring, which is then elaborated to form the quinolone core.

The Friedel-Crafts Acylation: A Classic C-C Bond Formation

The synthesis of DCFA is typically achieved through a Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene.[12][14][15][16] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.

A strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), is essential for this reaction.[17][18] The AlCl₃ coordinates with the acylating agent, typically acetyl chloride or acetic anhydride, to form a highly electrophilic acylium ion.[9][17] This powerful electrophile then attacks the electron-rich aromatic ring, leading to the formation of the acetophenone derivative. It is crucial to use anhydrous AlCl₃ as any moisture will deactivate the catalyst.[17]

Several acylating agents can be employed, with acetyl chloride and acetic anhydride being the most common. Acetyl chloride often provides higher yields in the presence of AlCl₃.[12] The use of acetic anhydride as the acylating agent with AlCl₃ as a catalyst has been reported to result in lower yields, making it less suitable for industrial production.[12]

Experimental Protocol for 2,4-Dichloro-5-fluoroacetophenone (DCFA)

The following protocol details a representative synthesis of DCFA.

-

To a stirred suspension of anhydrous aluminum chloride (1.1-1.5 equivalents) in a suitable solvent (e.g., methylene chloride), cool the mixture in an ice bath.

-

Slowly add the acylating agent, such as acetyl chloride (1.0-1.2 equivalents), to the suspension while maintaining the low temperature.

-

To this mixture, add 1,3-dichloro-4-fluorobenzene (1.0 equivalent) dropwise, ensuring the temperature remains controlled.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, or until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude DCFA can be purified by vacuum distillation or recrystallization.[14]

Characterization of 2,4-Dichloro-5-fluoroacetophenone (DCFA)

Rigorous analytical characterization is essential to confirm the identity and purity of DCFA before proceeding to subsequent steps.

| Parameter | Value | Reference(s) |

| Appearance | Solid | [1] |

| Molecular Formula | C₈H₅Cl₂FO | [1] |

| Molecular Weight | 207.03 g/mol | [1] |

| Boiling Point | 167 °C | [1] |

| Density | 1.425 g/mL at 25 °C | [1] |

| ¹H NMR | See spectrum | [19] |

| InChI Key | FAKJFAMIABOKBW-UHFFFAOYSA-N | [1] |

Part 3: From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Ciprofloxacin

The true value of these key intermediates lies in their efficient conversion to the final active pharmaceutical ingredients. The synthesis of ciprofloxacin, a widely used fluoroquinolone, serves as an excellent case study to illustrate the final steps.

Building upon DCFA: Formation of the Quinolone Ring

Starting from DCFA, a series of reactions are employed to construct the quinolone core. A common strategy involves a condensation reaction with diethyl malonate, followed by hydrolysis, decarboxylation, and reaction with triethyl orthoformate to form an enol ether. This is then reacted with cyclopropylamine, followed by a base-catalyzed cyclization to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, another critical intermediate.[20][21]

The Final Step: Nucleophilic Aromatic Substitution